6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one
Overview
Description
6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of bromine and chlorine atoms attached to a chromen-2-one core, which is a derivative of coumarin. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with 6-bromo-4-hydroxycoumarin in the presence of a base, such as potassium carbonate, to form an intermediate.
Cyclization: The intermediate then undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Studies have shown that chromen-2-one derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in the development of new therapeutic agents targeting specific diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the chromen-2-one derivatives.
Comparison with Similar Compounds
4-Phenylchromen-2-one: Lacks the bromine and chlorine substituents, resulting in different chemical and biological properties.
6-Bromo-4-(2-methylphenyl)-3-(3-methylphenyl)chromen-2-one: Similar structure but with methyl groups instead of chlorine atoms.
4-(2-Chlorophenyl)-3-(3-chlorophenyl)chromen-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness: The presence of both bromine and chlorine atoms in 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one imparts unique chemical reactivity and biological activity compared to its analogs. These halogen atoms can influence the compound’s electronic properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrCl2O2/c22-13-8-9-18-16(11-13)20(15-6-1-2-7-17(15)24)19(21(25)26-18)12-4-3-5-14(23)10-12/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUQQFQSSXMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163153 | |
Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332104-55-9 | |
Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332104-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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